molecular formula C25H22N3+ B14506531 Phenanthridinium, 3,8-diamino-5-ethyl-6-(2-naphthalenyl)- CAS No. 62895-24-3

Phenanthridinium, 3,8-diamino-5-ethyl-6-(2-naphthalenyl)-

Cat. No.: B14506531
CAS No.: 62895-24-3
M. Wt: 364.5 g/mol
InChI Key: XHWBBEMLMCFMNE-UHFFFAOYSA-O
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Description

Phenanthridinium, 3,8-diamino-5-ethyl-6-(2-naphthalenyl)- is a complex organic compound known for its significant biological and chemical properties. This compound belongs to the phenanthridinium family, which is recognized for its efficient DNA binding capabilities and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthridinium, 3,8-diamino-5-ethyl-6-(2-naphthalenyl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, ammonia, and various organic solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and enhance the efficiency of each reaction step .

Chemical Reactions Analysis

Types of Reactions

Phenanthridinium, 3,8-diamino-5-ethyl-6-(2-naphthalenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinium oxides, while reduction can produce phenanthridinium hydrides .

Mechanism of Action

The compound exerts its effects primarily through intercalation into DNA, where it inserts itself between the base pairs of the DNA double helix. This intercalation disrupts the normal function of DNA, leading to inhibition of replication and transcription processes. The molecular targets include DNA and RNA, and the pathways involved are related to nucleic acid metabolism and cellular signaling .

Comparison with Similar Compounds

Phenanthridinium, 3,8-diamino-5-ethyl-6-(2-naphthalenyl)- is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share similar DNA binding capabilities but differ in their specific applications and biological effects.

Properties

CAS No.

62895-24-3

Molecular Formula

C25H22N3+

Molecular Weight

364.5 g/mol

IUPAC Name

5-ethyl-6-naphthalen-2-ylphenanthridin-5-ium-3,8-diamine

InChI

InChI=1S/C25H21N3/c1-2-28-24-15-20(27)10-12-22(24)21-11-9-19(26)14-23(21)25(28)18-8-7-16-5-3-4-6-17(16)13-18/h3-15,27H,2,26H2,1H3/p+1

InChI Key

XHWBBEMLMCFMNE-UHFFFAOYSA-O

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC5=CC=CC=C5C=C4)N)N

Origin of Product

United States

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